6-(4-Tert-butylphenoxy)hexan-1-OL
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Overview
Description
6-(4-Tert-butylphenoxy)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, which is further connected to a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butylphenoxy)hexan-1-OL typically involves the reaction of 4-tert-butylphenol with 6-chloro-1-hexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) with a trace amount of potassium iodide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Tert-butylphenoxy)hexan-1-OL can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Tert-butylphenoxy)hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of phenolic compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Tert-butylphenoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butylphenoxy group can interact with hydrophobic regions of proteins and membranes, potentially altering their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Shares the tert-butylphenol moiety but lacks the hexanol chain.
6-Chloro-1-hexanol: Contains the hexanol chain but lacks the tert-butylphenol group.
Uniqueness
6-(4-Tert-butylphenoxy)hexan-1-OL is unique due to its combination of a phenolic group with a long aliphatic chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications in different fields.
Properties
CAS No. |
64673-25-2 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-(4-tert-butylphenoxy)hexan-1-ol |
InChI |
InChI=1S/C16H26O2/c1-16(2,3)14-8-10-15(11-9-14)18-13-7-5-4-6-12-17/h8-11,17H,4-7,12-13H2,1-3H3 |
InChI Key |
QFBAZPGVXKZWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCO |
Origin of Product |
United States |
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